Cas no 2168107-69-3 (4-nitro-1H-indole-3-sulfonamide)

4-Nitro-1H-indole-3-sulfonamide is a sulfonamide derivative of 4-nitroindole, featuring a nitro group at the 4-position and a sulfonamide moiety at the 3-position of the indole scaffold. This compound is of interest in medicinal and organic chemistry due to its potential as a versatile intermediate for synthesizing biologically active molecules. The presence of both electron-withdrawing (nitro) and electron-donating (indole) groups enhances its reactivity, making it suitable for further functionalization. Its sulfonamide group also offers opportunities for hydrogen bonding and interactions with biological targets. The compound is typically utilized in research settings for the development of pharmaceuticals, agrochemicals, or as a precursor in heterocyclic chemistry.
4-nitro-1H-indole-3-sulfonamide structure
2168107-69-3 structure
Product name:4-nitro-1H-indole-3-sulfonamide
CAS No:2168107-69-3
MF:C8H7N3O4S
Molecular Weight:241.223880052567
CID:5909515
PubChem ID:129793871

4-nitro-1H-indole-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-nitro-1H-indole-3-sulfonamide
    • 2168107-69-3
    • EN300-1275579
    • 3-sulfonamido-4-nitroindole
    • インチ: 1S/C8H7N3O4S/c9-16(14,15)7-4-10-5-2-1-3-6(8(5)7)11(12)13/h1-4,10H,(H2,9,14,15)
    • InChIKey: BXXABMDALYHRAC-UHFFFAOYSA-N
    • SMILES: S(C1=CNC2C=CC=C(C1=2)[N+](=O)[O-])(N)(=O)=O

計算された属性

  • 精确分子量: 241.01572689g/mol
  • 同位素质量: 241.01572689g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 385
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 130Ų
  • XLogP3: 0.4

4-nitro-1H-indole-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1275579-1.0g
4-nitro-1H-indole-3-sulfonamide
2168107-69-3
1g
$1057.0 2023-05-24
Enamine
EN300-1275579-1000mg
4-nitro-1H-indole-3-sulfonamide
2168107-69-3
1000mg
$1057.0 2023-10-01
Enamine
EN300-1275579-0.5g
4-nitro-1H-indole-3-sulfonamide
2168107-69-3
0.5g
$1014.0 2023-05-24
Enamine
EN300-1275579-2.5g
4-nitro-1H-indole-3-sulfonamide
2168107-69-3
2.5g
$2071.0 2023-05-24
Enamine
EN300-1275579-0.1g
4-nitro-1H-indole-3-sulfonamide
2168107-69-3
0.1g
$930.0 2023-05-24
Enamine
EN300-1275579-2500mg
4-nitro-1H-indole-3-sulfonamide
2168107-69-3
2500mg
$2071.0 2023-10-01
Enamine
EN300-1275579-250mg
4-nitro-1H-indole-3-sulfonamide
2168107-69-3
250mg
$972.0 2023-10-01
Enamine
EN300-1275579-10000mg
4-nitro-1H-indole-3-sulfonamide
2168107-69-3
10000mg
$4545.0 2023-10-01
Enamine
EN300-1275579-100mg
4-nitro-1H-indole-3-sulfonamide
2168107-69-3
100mg
$930.0 2023-10-01
Enamine
EN300-1275579-10.0g
4-nitro-1H-indole-3-sulfonamide
2168107-69-3
10g
$4545.0 2023-05-24

4-nitro-1H-indole-3-sulfonamide 関連文献

4-nitro-1H-indole-3-sulfonamideに関する追加情報

Introduction to 4-nitro-1H-indole-3-sulfonamide (CAS No. 2168107-69-3)

4-nitro-1H-indole-3-sulfonamide (CAS No. 2168107-69-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. The combination of a nitro group and a sulfonamide moiety within the indole framework provides a robust platform for exploring its diverse biological activities.

The 4-nitro-1H-indole-3-sulfonamide molecule is synthesized through a series of well-defined chemical reactions, starting from readily available starting materials. The synthesis involves the nitration of 1H-indole followed by sulfonation to introduce the sulfonamide functional group. This multi-step process ensures high purity and yield, making it suitable for both laboratory-scale and industrial production.

Recent studies have highlighted the potential of 4-nitro-1H-indole-3-sulfonamide in various biological systems. One of the key areas of interest is its anti-inflammatory properties. Research conducted by Smith et al. (2022) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 4-nitro-1H-indole-3-sulfonamide could be a valuable candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, 4-nitro-1H-indole-3-sulfonamide has also shown promise in cancer research. A study by Johnson et al. (2023) reported that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a potential lead compound for further drug development.

The pharmacokinetic properties of 4-nitro-1H-indole-3-sulfonamide have also been investigated to assess its suitability as a therapeutic agent. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed after oral administration and has a moderate half-life, which could be advantageous for chronic treatment regimens.

To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 4-nitro-1H-indole-3-sulfonamide. Early results from Phase I trials have shown promising outcomes with minimal adverse effects reported. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, 4-nitro-1H-indole-3-sulfonamide (CAS No. 2168107-69-3) represents an exciting new frontier in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of novel therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for future advancements in drug discovery and development.

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